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Compound of Interest

Compound Name: MM 419447

Cat. No.: B15570732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamics of MM 419447,

the active metabolite of the guanylate cyclase-C (GC-C) agonist Linaclotide, across different

species. The performance of MM 419447 is objectively compared with its parent drug and other

therapeutic alternatives for constipation-related disorders, supported by available experimental

data.

Introduction to MM 419447
MM 419447 is a 13-amino acid peptide that is formed in the gastrointestinal (GI) tract by the

removal of the C-terminal tyrosine from its parent drug, Linaclotide.[1] Both Linaclotide and MM
419447 are potent agonists of the GC-C receptor located on the luminal surface of the

intestinal epithelium.[1] Activation of GC-C leads to an increase in intracellular cyclic guanosine

monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane

conductance regulator (CFTR). This cascade of events results in increased secretion of

chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and

accelerated GI transit.[2][3]

Quantitative Pharmacodynamic Comparison
The following tables summarize the available quantitative data for MM 419447, Linaclotide, and

alternative drugs across different species and in vitro systems.
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Table 1: Comparative GC-C Receptor Binding Affinities (Ki)

Compound Species/System Ki (nM) Reference(s)

MM 419447
Rat (Intestinal Brush

Border Membranes)
4.9 [4]

Linaclotide Human (T84 cells) 1.23 - 1.64

Rat (Intestinal

Mucosa)
4.3

Rat (Intestinal Brush

Border Membranes)
2.6

Note: Data for MM 419447 in other species and for direct comparison with alternatives in the

same assay system is limited.

Table 2: Comparative cGMP Stimulation Potency (EC50)

Compound Species/System EC50 (nM) Reference(s)

Linaclotide Human (T84 cells) 99

Plecanatide Human (T84 cells) 190

Note: Specific EC50 values for MM 419447 are not readily available in the reviewed literature,

though it is described as having similar pharmacological activity to Linaclotide.

Table 3: Overview of In Vivo Pharmacodynamic Effects
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Compound Species
Key
Pharmacodynamic
Effects

Reference(s)

MM 419447 Rat

Increased intestinal

fluid secretion,

accelerated GI transit

Linaclotide Rat

Increased intestinal

fluid secretion, dose-

dependent increase in

GI transit (at ≥5 μg/kg)

Plecanatide Mouse Amelioration of colitis

Lubiprostone Rat, Human

Increased intestinal

fluid secretion,

accelerated small

intestinal and colonic

transit

Tenapanor Rat, Human

Increased stool

sodium and water

content, softer stool,

accelerated GI transit

Alternative Therapeutic Agents: A
Pharmacodynamic Overview
Several alternative drugs with different mechanisms of action are used for similar indications as

Linaclotide.

Plecanatide: Like Linaclotide, Plecanatide is a GC-C agonist. It is a 16-amino acid synthetic

analog of human uroguanylin. It stimulates cGMP production in T84 cells and is effective in

treating chronic idiopathic constipation.

Lubiprostone: This agent is a locally acting chloride channel activator that increases

intestinal fluid secretion by activating ClC-2 chloride channels on the apical membrane of
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intestinal epithelial cells. This leads to increased motility and spontaneous bowel

movements.

Tenapanor: Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the

sodium/hydrogen exchanger isoform 3 (NHE3). By inhibiting NHE3 in the gut, it reduces

sodium absorption, leading to increased water content in the lumen and accelerated transit.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

GC-C Receptor Binding Affinity Assay (Competitive
Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound to the GC-C receptor.

Materials:

Cell line expressing GC-C (e.g., human colon carcinoma T84 cells) or isolated intestinal

brush border membranes.

Radiolabeled ligand with known affinity for GC-C (e.g., [125I]-pSTa).

Test compound (e.g., MM 419447, Linaclotide).

Binding buffer and wash buffer.

Filtration apparatus and scintillation counter.

Procedure:

Prepare membranes from T84 cells or intestinal tissue.

Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the

test compound in the presence of the cell membranes.

Allow the binding to reach equilibrium.
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Separate bound from free radioligand by rapid filtration through a glass fiber filter.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cGMP Stimulation Assay
Objective: To measure the ability of a GC-C agonist to stimulate intracellular cGMP

production.

Materials:

T84 cells.

Cell culture medium and plates.

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP

degradation.

Test compound (e.g., Linaclotide, Plecanatide).

Cell lysis buffer.

Commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

Procedure:

Culture T84 cells to confluence in multi-well plates.

Pre-treat the cells with a phosphodiesterase inhibitor.

Add varying concentrations of the test compound to the cells and incubate for a specified

time (e.g., 30 minutes) at 37°C.
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Lyse the cells to release intracellular cGMP.

Quantify the cGMP concentration in the cell lysates using a cGMP ELISA kit according to

the manufacturer's instructions.

Plot the cGMP concentration against the test compound concentration to generate a dose-

response curve and determine the EC50 value.

In Vivo Intestinal Fluid Secretion (Rat Intestinal Loop
Model)

Objective: To measure the effect of a test compound on intestinal fluid secretion in vivo.

Materials:

Anesthetized rats.

Surgical instruments.

Test compound solution and vehicle control.

Syringes and needles.

Procedure:

Anesthetize the rat and perform a laparotomy to expose the small intestine.

Create ligated loops of a defined length (e.g., in the jejunum).

Inject the test compound solution into the lumen of the test loops and the vehicle into the

control loops.

Return the intestine to the abdominal cavity and suture the incision.

After a set period, euthanize the animal and carefully resect the intestinal loops.

Measure the length and weigh each loop to determine the amount of fluid accumulation

(weight-to-length ratio).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Gastrointestinal Transit (Charcoal Meal Assay in
Rats)

Objective: To assess the effect of a test compound on the rate of gastrointestinal transit.

Materials:

Rats, fasted prior to the experiment.

Test compound and vehicle control.

Charcoal meal (e.g., 5% charcoal in 10% gum arabic).

Oral gavage needles.

Procedure:

Administer the test compound or vehicle to the rats via oral gavage.

After a predetermined time, administer a charcoal meal to each rat by oral gavage.

After a specific interval (e.g., 15-30 minutes), euthanize the animals.

Carefully dissect the small intestine from the pylorus to the cecum.

Measure the total length of the small intestine and the distance traveled by the charcoal

meal.

Calculate the gastrointestinal transit as a percentage of the total length of the small

intestine.

Visualizations
Signaling Pathway of MM 419447
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Caption: Signaling pathway of MM 419447 in intestinal epithelial cells.

Experimental Workflow for In Vivo Gastrointestinal
Transit Assay
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Caption: Workflow of the in vivo charcoal meal gastrointestinal transit assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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